molecular formula C12H19Cl2N3O2 B13039250 Benzyl 3-(hydrazinylmethyl)azetidine-1-carboxylate dihydrochloride

Benzyl 3-(hydrazinylmethyl)azetidine-1-carboxylate dihydrochloride

Cat. No.: B13039250
M. Wt: 308.20 g/mol
InChI Key: ZXAKGQVBPFATNP-UHFFFAOYSA-N
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Description

Benzyl 3-(hydrazinylmethyl)azetidine-1-carboxylate dihydrochloride is a chemical compound with the molecular formula C12H19Cl2N3O2 and a molecular weight of 308.2 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a hydrazinylmethyl group, and a benzyl ester moiety. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(hydrazinylmethyl)azetidine-1-carboxylate dihydrochloride typically involves the reaction of azetidine derivatives with hydrazine and benzyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(hydrazinylmethyl)azetidine-1-carboxylate dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Benzyl 3-(hydrazinylmethyl)azetidine-1-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H19Cl2N3O2

Molecular Weight

308.20 g/mol

IUPAC Name

benzyl 3-(hydrazinylmethyl)azetidine-1-carboxylate;dihydrochloride

InChI

InChI=1S/C12H17N3O2.2ClH/c13-14-6-11-7-15(8-11)12(16)17-9-10-4-2-1-3-5-10;;/h1-5,11,14H,6-9,13H2;2*1H

InChI Key

ZXAKGQVBPFATNP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)CNN.Cl.Cl

Origin of Product

United States

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